Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Overview
Description
“Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate” is a complex organic compound. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals and natural products . The compound also has ester and ketone functional groups, which could make it reactive and potentially useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a pyrrolidinone ring, a methyl group attached to the nitrogen in the ring, and a 3-oxopropanoate group attached to the 3-position of the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the ester and ketone functional groups, which are common sites of nucleophilic attack. The pyrrolidinone ring could also participate in reactions, particularly at the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and ketone groups could make it polar and potentially soluble in polar solvents . The pyrrolidinone ring could contribute to its stability .Scientific Research Applications
Synthesis in Heterocyclic Chemistry
Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate is utilized in the synthesis of various heterocyclic compounds. For instance, its reactions with chloroacetone, benzaldehyde, and benzoquinone produce methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, and methyl 2-cyclopropyl-5-hydroxy-1-benzofuran-3-carboxylate, respectively (Pokhodylo, Matiichuk, & Obushak, 2010).
Crystal Structure Analysis
The compound is also significant in crystallography. For example, the crystal structure of related compounds like (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid has been analyzed to understand its molecular configuration (Liu et al., 2009).
Intermediate in Antibiotic Synthesis
It serves as a key intermediate in the synthesis of pharmaceuticals, such as premafloxacin, an antibiotic for veterinary use. This involves stereoselective processes and Michael addition reactions (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Synthesis of Pyrrole Derivatives
The compound is used to produce various pyrrole derivatives, which are important in medicinal chemistry. This includes the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate (Dawadi & Lugtenburg, 2011).
Mo(CO)6-Mediated Ring Expansion
It plays a role in Mo(CO)6-mediated ring expansion methods for preparing methyl 4-oxo-1,4-dihydropyridine-3-carboxylates, offering a pathway to various nicotinates (Zanakhov, Galenko, Novikov, & Khlebnikov, 2022).
Future Directions
properties
IUPAC Name |
methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-10-5-6(3-8(10)12)7(11)4-9(13)14-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMJPUZMQZBNIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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